N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzamide group attached to a thiourea moiety, which is further substituted with a 2-(propan-2-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide typically involves the reaction of an acid chloride with potassium thiocyanate (KSCN) to form an isothiocyanate intermediate. This intermediate then reacts with a substituted aniline to yield the desired thiourea compound. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzamides and thioureas.
Scientific Research Applications
N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly elastase inhibition.
Mechanism of Action
The mechanism of action of N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. For instance, its elastase inhibition activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide
- N-{[4-(1H-benzo[d]imidazol-2-yl)phenyl]carbamothioyl}benzamide
- N-{[4-phenyl-1,3-thiazol-2-yl]carbamothioyl}benzamide
Uniqueness
N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits enhanced elastase inhibition and antioxidant activities, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[(2-propan-2-ylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(2)14-10-6-7-11-15(14)18-17(21)19-16(20)13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLZZOKXEJJRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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